molecular formula C21H30N2O3 B2739878 3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide CAS No. 921868-25-9

3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide

Cat. No. B2739878
M. Wt: 358.482
InChI Key: FXSMQOUHMJMPJQ-UHFFFAOYSA-N
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Description

“3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide” is a chemical compound with a complex structure. Let’s explore its various aspects:


Synthesis Analysis


The synthesis of this compound involves several steps, including cyclization reactions and functional group modifications. Unfortunately, I do not have access to specific synthetic procedures for this compound. However, it likely requires skilled organic synthesis techniques.


Molecular Structure Analysis


The molecular structure of this compound consists of a cyclopentyl ring, an oxazepine ring, and various substituents. The cyclopentyl ring contributes to the rigidity of the molecule, while the oxazepine ring introduces additional heteroatoms. The presence of the 4-oxo group suggests potential reactivity.


Chemical Reactions Analysis


Without specific data on its reactivity, we can only speculate about potential chemical reactions. However, considering the functional groups present, it may undergo nucleophilic or electrophilic reactions, ring-opening reactions, or oxidation/reduction processes.


Mechanism of Action


Unfortunately, there is no available information on the mechanism of action for this compound. Further research would be needed to understand its biological or chemical effects.


Physical and Chemical Properties Analysis


Again, without experimental data, we can’t provide precise physical properties. However, we can infer that it is likely a solid at room temperature due to its complex structure. Its solubility, melting point, and boiling point would depend on the specific functional groups.


Safety and Hazards


Future Directions


Research on this compound could focus on:



  • Biological Activity : Investigate its potential as a drug candidate or its effects on biological systems.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Structural Elucidation : Use advanced techniques (NMR, X-ray crystallography) to confirm its structure.

  • Computational Studies : Predict its properties using quantum chemistry calculations.


Keep in mind that further studies are necessary to fully understand this compound’s properties and potential applications.


Scientific Research Applications

Benzoxazepine Derivatives in Scientific Research

Benzoxazepines and their derivatives are a class of heterocyclic compounds that have been extensively studied for their diverse biological activities and potential applications in drug development. These compounds often feature in research focused on the synthesis of novel pharmacological agents, exploring their antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Applications

Synthesis and Crystal Structure : One study describes the synthesis of a novel fused oxazapolycyclic skeleton, dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, which is a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines. This nonplanar oxazapolyheterocycle exhibited strong blue emission in dichloromethane, suggesting potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) or fluorescent markers (Petrovskii et al., 2017).

Pharmacological Activities : Another study highlights the synthesis and biological evaluation of benzoxazepine derivatives as antimicrobial and anti-inflammatory agents. The research indicates that certain synthesized compounds exhibited notable antibacterial and antifungal activities, as well as anti-inflammatory properties, pointing towards their potential utility in developing new therapeutic agents (Kendre et al., 2015).

properties

IUPAC Name

3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-4-23-17-11-10-16(13-18(17)26-14-21(2,3)20(23)25)22-19(24)12-9-15-7-5-6-8-15/h10-11,13,15H,4-9,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSMQOUHMJMPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide

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